molecular formula C8H10N4O B13277612 2-Ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

2-Ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13277612
M. Wt: 178.19 g/mol
InChI Key: FMNYPEPPCSVHNW-UHFFFAOYSA-N
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Description

2-Ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method is efficient and environmentally friendly, as it avoids the use of organic solvents.

Industrial Production Methods

For industrial production, the synthesis can be optimized by varying reaction conditions such as temperature, pressure, and the use of different catalysts. The use of supercritical carbon dioxide is particularly advantageous for large-scale production due to its low toxicity and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, the compound inhibits the replication of viral RNA by targeting viral polymerase enzymes . In antibacterial and antifungal applications, it disrupts the cell membrane integrity and inhibits essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is unique due to its specific structural features, which confer distinct biological activities and make it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its effectiveness in multiple fields highlight its significance in scientific research and industry .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-ethyl-7-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H10N4O/c1-3-6-9-8-10-7(13)4-5(2)12(8)11-6/h4H,3H2,1-2H3,(H,9,10,11,13)

InChI Key

FMNYPEPPCSVHNW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC(=O)NC2=N1)C

Origin of Product

United States

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